![molecular formula C6H7N3O3S B501066 [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid CAS No. 1566-33-2](/img/structure/B501066.png)

[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid

Übersicht

Beschreibung

“[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” is a chemical compound1. However, there is limited information available about this specific compound1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid”. However, triazine compounds can be synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds2.Molecular Structure Analysis

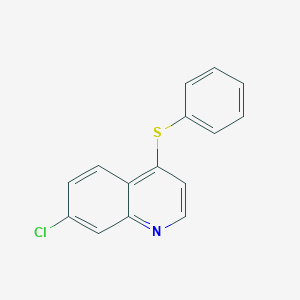

The molecular structure of “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” is not explicitly mentioned in the search results. However, it’s known that the compound has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms3.Chemical Reactions Analysis

Specific chemical reactions involving “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” are not available in the search results. However, triazine compounds are known to undergo reactions such as nucleophilic substitution2.Physical And Chemical Properties Analysis

The physical and chemical properties of “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” are not explicitly mentioned in the search results. However, it’s known that the compound is a solid3.Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Biological Activities

Recent advancements have focused on the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, due to their significant applications in medicine and biology. These compounds have been synthesized with the intention of serving as drugs, semi-drugs, and bioactive systems. The biological evaluation of these systems includes their potential anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, such as cellobiase production by fungi. The reactivity of these derivatives depends on various factors including solvent polarity, temperature, molarity, and the presence of specific tautomers (Makki, Abdel-Rahman, & Alharbi, 2019).

Reactivity of 1,2,4-Triazole Derivatives

The reactivity and pharmacological activities of 1,2,4-triazole derivatives, particularly those with an open thiogroup, have been noted for their antioxidant, antiradical activities, and positive impacts on biochemical processes, especially in patients exposed to high doses of radiation. Some studies have compared synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, highlighting the potential for new chemical transformations and pharmacological opportunities offered by these compounds (Каплаушенко, 2019).

Advanced Oxidation Processes for Environmental Applications

Advanced Oxidation Processes (AOPs) have been employed to treat contaminants like acetaminophen (ACT) from water, showcasing the potential environmental applications of related triazine derivatives. These processes lead to the generation of various by-products, and the study of these by-products, their biotoxicity, and degradation pathways, can provide insights into the environmental impact and treatment potential of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Triazine Scaffold in Medicinal Chemistry

Triazine scaffolds, including the 1,2,4-triazine isomer, form the basis for numerous synthetic derivatives evaluated for a broad spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, to antiviral effects. The versatility of the triazine nucleus as a core moiety highlights its importance in the development of future drugs, underscoring the potential medicinal applications of compounds like [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid (Verma, Sinha, & Bansal, 2019).

Safety And Hazards

Specific safety and hazard information for “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” is not available in the search results.

Zukünftige Richtungen

The future directions of “[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid” are not specified in the search results. However, triazine compounds have been the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Eigenschaften

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-3-5(12)7-6(9-8-3)13-2-4(10)11/h2H2,1H3,(H,10,11)(H,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUIJRBIRXZVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164833 | |

| Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid | |

CAS RN |

1566-33-2 | |

| Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500991.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]-1-phenylethanone](/img/structure/B500995.png)

![3-[(3,4-Dichlorobenzyl)oxy]-2-nitropyridine](/img/structure/B501000.png)

![Methyl 4-{[3-(acetylamino)-2-pyridinyl]oxy}benzoate](/img/structure/B501006.png)